![molecular formula C15H11ClN6O2 B2589990 N-(8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)-5-chlor-1H-indol-2-carboxamid CAS No. 2034596-95-5](/img/structure/B2589990.png)
N-(8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)-5-chlor-1H-indol-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN6O2 and its molecular weight is 342.74. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Anwendungen
Der Triazolring ist ein häufiges Merkmal vieler Antimykotika, da er die Synthese von Ergosterol, einem essentiellen Bestandteil von Pilzzellmembranen, hemmen kann. Aufgrund der strukturellen Ähnlichkeit mit bekannten Antimykotika-Triazolen könnte diese Verbindung auf ihre Wirksamkeit gegen Pilzpathogene untersucht werden, was möglicherweise zur Entwicklung neuer Antimykotika führt .
Antibakterielle Aktivität
Triazolo[4,3-a]pyrazin-Derivate haben sich als vielversprechend bei der Bekämpfung bakterieller Infektionen erwiesen. Diese Verbindung mit ihrem Triazolo[4,3-a]pyrazin-Kern kann antibakterielle Eigenschaften aufweisen, insbesondere gegen grampositive und gramnegative Bakterien. Die Forschung könnte sich auf ihre minimalen Hemmkonzentrationen (MHKs) im Vergleich zu Standardbehandlungen wie Ampicillin konzentrieren .
Antioxidative Eigenschaften
Das Vorhandensein einer Hydroxygruppe in der Struktur der Verbindung legt nahe, dass sie antioxidative Eigenschaften haben könnte. Antioxidantien sind entscheidend für die Reduzierung von oxidativem Stress, der an zahlreichen Krankheiten beteiligt ist. Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, freie Radikale abzufangen .
Antivirale Forschung
Triazol-Derivate wurden bei der Entwicklung von antiviralen Medikamenten eingesetzt. Die fragliche Verbindung könnte auf ihr Potenzial zur Hemmung der Virusreplikation untersucht werden, was möglicherweise zur Behandlung von Virusinfektionen beitragen könnte .
Entzündungshemmende und analgetische Anwendungen
Aufgrund der pharmakologischen Bedeutung von Triazolverbindungen bei der Reduzierung von Entzündungen und Schmerzen könnte diese Verbindung auf ihre entzündungshemmenden und analgetischen Wirkungen untersucht werden. Sie könnte einen neuartigen Wirkmechanismus oder eine verbesserte Wirksamkeit gegenüber bestehenden Medikamenten bieten .
Antiepileptische Wirkungen
Die Triazol-Klasse umfasst mehrere Antiepileptika. Die Struktur der Verbindung könnte die neuronale Erregbarkeit beeinflussen und könnte ein Kandidat für die Entwicklung neuer antiepileptischer Therapien sein .
Antidepressive und anxiolytische Aktivitäten
Es ist bekannt, dass einige Triazol-haltige Verbindungen auf das zentrale Nervensystem wirken und so antidepressive und anxiolytische Wirkungen hervorrufen. Die Wirkung dieser Verbindung auf Neurotransmittersysteme könnte ein interessantes Forschungsfeld sein, das möglicherweise zu neuen Behandlungen von affektiven Störungen führt .
Wirkmechanismus
Target of action
The compound contains a triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical pathways
Triazole compounds are known to have antimicrobial, antioxidant, and antiviral potential .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of action
Similar compounds have shown significant inhibitory activity against certain cell lines .
Action environment
The synthesis and study of similar compounds have considered various factors, including reaction temperature .
Biochemische Analyse
Biochemical Properties
5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83, which stabilizes the enzyme-inhibitor complex . This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Cellular Effects
The effects of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce cell cycle arrest at the G1 phase, leading to apoptosis . This effect is mediated through the inhibition of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle . Additionally, the compound influences cell signaling pathways by modulating the expression of genes involved in cell proliferation and survival . These changes in gene expression contribute to the compound’s cytotoxic effects on cancer cells .
Molecular Mechanism
At the molecular level, 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide exerts its effects primarily through the inhibition of CDK2 . The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding disrupts the enzyme’s catalytic activity, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound induces changes in gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . These molecular interactions contribute to the compound’s ability to inhibit tumor cell growth and induce cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, with sustained inhibition of CDK2 activity and induction of apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of water-soluble metabolites that are excreted via the kidneys . The compound’s metabolism can influence its pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic effects . The localization of the compound within cells can influence its ability to modulate cellular processes and induce apoptosis .
Eigenschaften
IUPAC Name |
5-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O2/c16-9-1-2-10-8(5-9)6-11(19-10)14(23)18-7-12-20-21-13-15(24)17-3-4-22(12)13/h1-6,19H,7H2,(H,17,24)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMQKKLRFWFBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
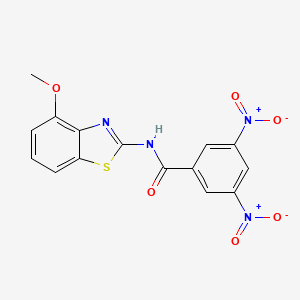
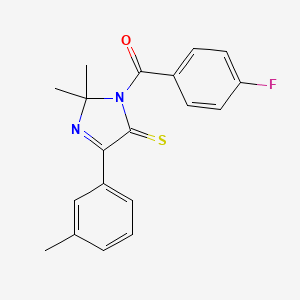
![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)

![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)
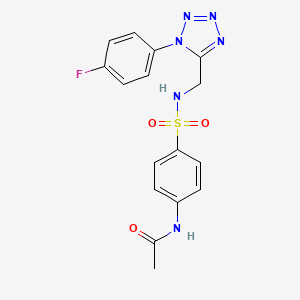
![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)
![N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589918.png)
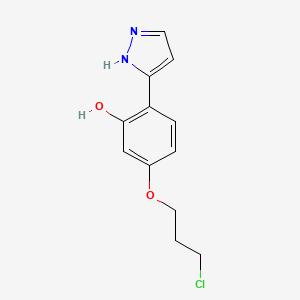
![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)
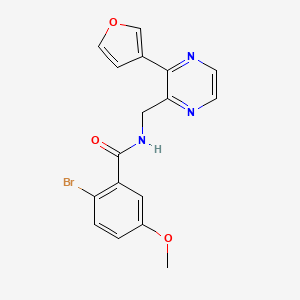
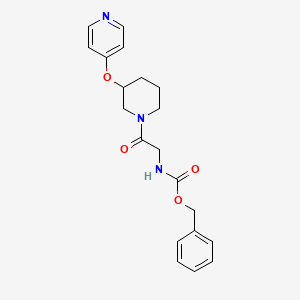
![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)
